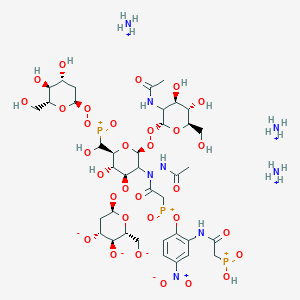![molecular formula C9H16N2O B120868 8-Methyl-2,8-diazaspiro[4.5]decan-3-on CAS No. 154495-67-7](/img/structure/B120868.png)
8-Methyl-2,8-diazaspiro[4.5]decan-3-on
Übersicht
Beschreibung
8-Methyl-2,8-diazaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C₉H₁₆N₂O. It is a spirocyclic compound, meaning it contains a spiro-connected ring system.
Wissenschaftliche Forschungsanwendungen
8-Methyl-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
Target of Action
The primary target of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed lytic cell death . Inhibition of RIPK1 kinase activity can block the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .
Mode of Action
8-Methyl-2,8-diazaspiro[4.5]decan-3-one interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, preventing programmed cell death .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1 . Necroptosis is a key form of programmed lytic cell death and is considered an important driver in various inflammatory diseases . By inhibiting RIPK1, the compound prevents the activation of this pathway, potentially reducing inflammation and cell death .
Result of Action
The inhibition of RIPK1 by 8-Methyl-2,8-diazaspiro[4.5]decan-3-one results in a significant anti-necroptotic effect . For instance, one derivative of the compound, referred to as compound 41, showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Biochemische Analyse
Biochemical Properties
8-Methyl-2,8-diazaspiro[4.5]decan-3-one plays a significant role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a crucial enzyme involved in the necroptosis pathway, a form of programmed cell death. By inhibiting RIPK1, 8-Methyl-2,8-diazaspiro[4.5]decan-3-one can block the activation of necroptosis, thereby exhibiting therapeutic potential in various inflammatory diseases . The compound interacts with RIPK1 through binding interactions that inhibit its kinase activity, leading to the suppression of downstream signaling pathways involved in cell death.
Cellular Effects
8-Methyl-2,8-diazaspiro[4.5]decan-3-one has been shown to exert significant effects on various types of cells and cellular processes. In particular, it has demonstrated anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line. By inhibiting RIPK1, the compound prevents the activation of necroptosis, thereby protecting cells from programmed lytic cell death . Additionally, 8-Methyl-2,8-diazaspiro[4.5]decan-3-one influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with RIPK1. The compound binds to the kinase domain of RIPK1, inhibiting its activity and preventing the phosphorylation events necessary for the activation of the necroptosis pathway . This inhibition leads to the suppression of downstream signaling cascades, ultimately preventing cell death. Additionally, 8-Methyl-2,8-diazaspiro[4.5]decan-3-one may influence gene expression by modulating transcription factors and other regulatory proteins involved in cell survival and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against RIPK1 over extended periods . Degradation of the compound may occur under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that the anti-necroptotic effects of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one persist over time, providing sustained protection against cell death .
Dosage Effects in Animal Models
The effects of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and prevents necroptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
8-Methyl-2,8-diazaspiro[4.5]decan-3-one is involved in metabolic pathways related to its interaction with RIPK1. The compound may be metabolized by enzymes responsible for drug metabolism, potentially affecting its bioavailability and efficacy . Additionally, 8-Methyl-2,8-diazaspiro[4.5]decan-3-one may influence metabolic flux and metabolite levels by modulating the activity of RIPK1 and other related enzymes .
Transport and Distribution
Within cells and tissues, 8-Methyl-2,8-diazaspiro[4.5]decan-3-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enhancing its inhibitory effects on RIPK1. Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one in therapeutic applications.
Subcellular Localization
The subcellular localization of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization enhances its ability to interact with RIPK1 and other biomolecules, thereby exerting its inhibitory effects on the necroptosis pathway
Vorbereitungsmethoden
The synthesis of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
8-Methyl-2,8-diazaspiro[4.5]decan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
8-Methyl-2,8-diazaspiro[4.5]decan-3-one can be compared with other similar spirocyclic compounds, such as:
- 8-Phenyl-2,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one lies in its specific methyl group, which can influence its reactivity and interactions .
Eigenschaften
IUPAC Name |
8-methyl-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11-4-2-9(3-5-11)6-8(12)10-7-9/h2-7H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRICBVWISBIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434082 | |
| Record name | 8-methyl-2,8-diazaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154495-67-7 | |
| Record name | 8-Methyl-2,8-diazaspiro[4.5]decan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154495-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methyl-2,8-diazaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methyl-2,8-diazaspiro[4.5]decan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)






![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)


![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)
